

Spectroscopic and Structural Elucidation of Erythrinin G: A Technical Guide

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Compound of Interest

Compound Name: Erythrinin G

Cat. No.: B15592321

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Erythrinin G**, a naturally occurring isoflavonoid. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Introduction

Erythrinin G is an isoflavonoid isolated from the plant *Erythrina arborescens*. Like many isoflavonoids, it possesses a core heterocyclic structure that is a subject of interest for its potential biological activities. The precise characterization of its chemical structure is paramount for any further investigation into its pharmacological properties. This guide details the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—that were instrumental in its structural determination.

Spectroscopic Data of Erythrinin G

The structural elucidation of **Erythrinin G** was accomplished through a combination of modern spectroscopic techniques. The data presented below are compiled from the primary literature that first reported its isolation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **Erythrinin G** are summarized in the tables below.

Table 1: ^1H NMR Spectroscopic Data for **Erythrinin G** (500 MHz, DMSO- d_6)

Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
2	8.24	s	
4'	9.60	s (br)	
5	13.08	s	
6	6.38	s	
2', 6'	7.33	d	8.6
3', 5'	6.80	d	8.6
1''	4.60	dd	9.0, 7.8
2''a	3.25	dd	17.1, 9.0
2''b	2.87	dd	17.1, 7.8
4''	1.41	s	
5''	1.41	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Erythrinin G** (125 MHz, DMSO- d_6)

Position	Chemical Shift (δ) in ppm
2	154.4
3	122.5
4	180.6
4a	104.9
5	161.7
6	98.6
7	163.0
8	104.5
8a	156.8
1'	121.3
2', 6'	130.2
3', 5'	115.0
4'	157.4
1''	70.1
2''	31.0
3''	77.9
4''	25.0
5''	25.0

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of **Erythrinin G**.

Table 3: Mass Spectrometry Data for **Erythrinin G**

Technique	Ion	[M+H] ⁺ (Observed)	[M+H] ⁺ (Calculated)	Molecular Formula
HRESIMS	Positive	355.1182	355.1181	C ₂₀ H ₁₈ O ₆

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for **Erythrinin G**

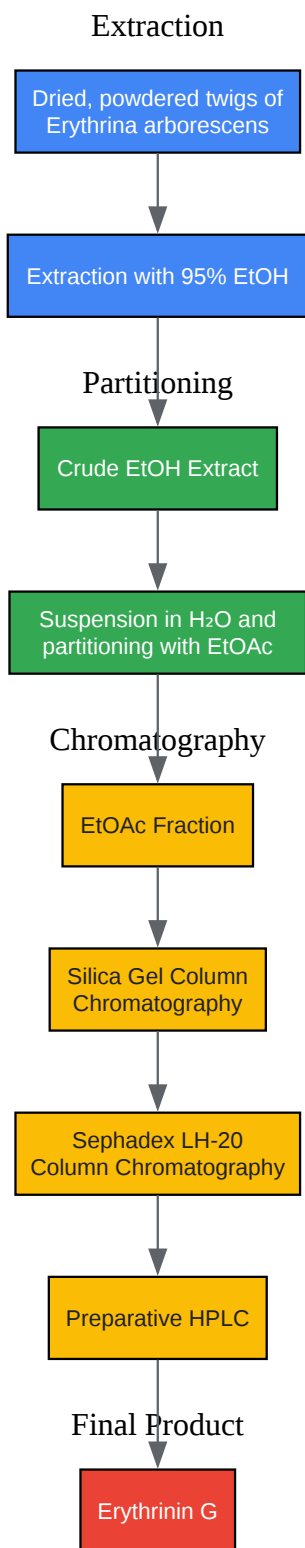
Wavenumber (cm ⁻¹)	Interpretation
3421	O-H stretching (hydroxyl groups)
1654	C=O stretching (γ-pyrone carbonyl)
1616, 1577, 1498	Aromatic C=C stretching

Experimental Protocols

The following sections provide a general overview of the experimental procedures used for the isolation and spectroscopic analysis of **Erythrinin G**, based on standard methodologies for natural product chemistry.

Isolation of Erythrinin G

Erythrinin G was isolated from the dried and powdered twigs of *Erythrina arborescens*. The general workflow for isolation is as follows:



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Caption: General workflow for the isolation of **Erythrinin G**.

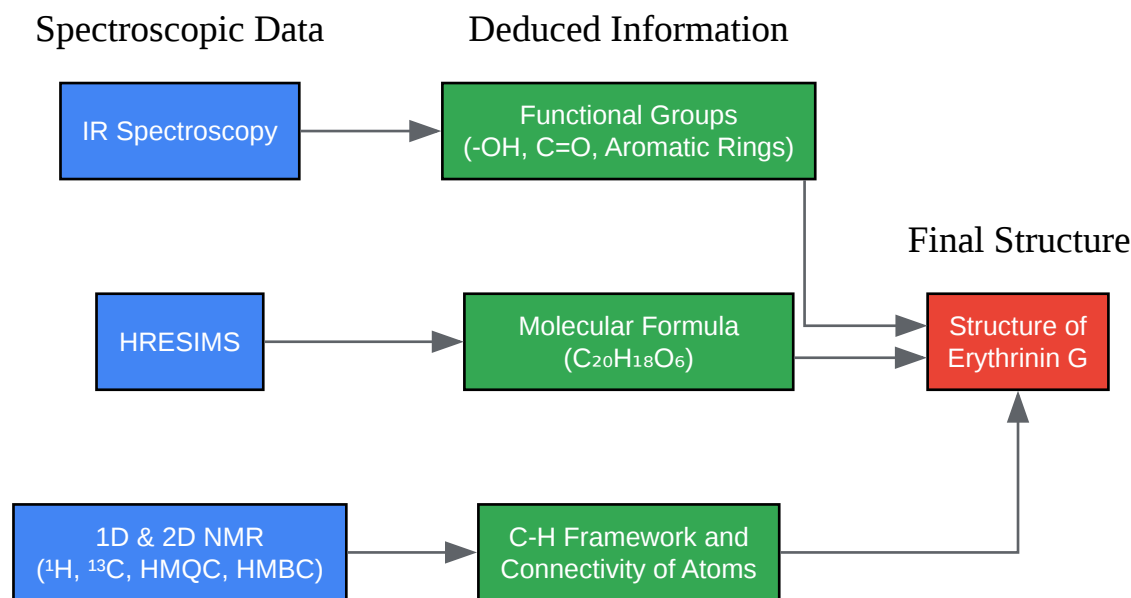
The powdered plant material was extracted with 95% ethanol. The resulting crude extract was then suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc-soluble fraction was subjected to repeated column chromatography on silica gel and Sephadex LH-20. Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Erythrinin G**.

Spectroscopic Analysis

- **NMR Spectra:** ^1H and ^{13}C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ^1H and 125 MHz for ^{13}C . The sample was dissolved in deuterated dimethyl sulfoxide ($\text{DMSO}-d_6$). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).
- **Mass Spectra:** High-resolution mass spectra were obtained using an Agilent 6210 TOF LC/MS system with an electrospray ionization (ESI) source.
- **IR Spectra:** The infrared spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer using KBr pellets.

Logical Relationships in Structure Elucidation

The determination of the structure of **Erythrinin G** from its spectroscopic data follows a logical pathway of deduction.



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Caption: Logical workflow for the structure elucidation of **Erythrinin G**.

The HRESIMS data provides the exact molecular formula. The IR spectrum indicates the presence of key functional groups such as hydroxyl and carbonyl groups. The ¹H and ¹³C NMR spectra reveal the number and types of protons and carbons, while 2D NMR experiments (like HMQC and HMBC) establish the connectivity between these atoms, ultimately leading to the unambiguous assignment of the complete chemical structure of **Erythrinin G**.

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